2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-8(15)5-12-9(13)6-3-1-2-4-7(6)10(12)14/h1-4H,5H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDPYVLIZGQINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
General Synthetic Strategy
The synthesis typically involves two key steps:
- Formation of the phthalimide intermediate
- Introduction of the ethanethioamide moiety via substitution or condensation reactions
The phthalimide nucleus is commonly prepared by reacting phthalic anhydride with ammonia or primary amines, followed by functionalization at the 2-position to introduce the ethanethioamide group.
Specific Synthetic Routes
Route via Phthalimide and Haloalkyl Thioamide Precursors
Step 1: Preparation of N-(2-haloethyl)phthalimide
Phthalimide is reacted with 2-haloethyl halides (e.g., 2-bromoethyl bromide) under basic conditions (e.g., potassium carbonate or potassium hydroxide) in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). This alkylation introduces the ethyl linker at the nitrogen of phthalimide.Step 2: Conversion to Ethanethioamide
The haloalkyl intermediate is then treated with thiourea or ammonium thiocyanate to substitute the halogen with a thioamide group, forming the ethanethioamide functionality.-
- Base: Potassium hydroxide or potassium carbonate
- Solvent: THF, DMF, or ethanol
- Temperature: Reflux or moderate heating (50–80 °C)
- Reaction time: Several hours (4–12 h)
- Workup: Extraction, purification by recrystallization or chromatography
Yield: Typically moderate to good (60–85%) depending on reaction optimization
Alternative Route via Phthalimide-2-ethylamine Intermediate
Step 1: Synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamine
This intermediate can be prepared by reduction or substitution reactions starting from phthalimide derivatives.Step 2: Thioamide Formation by Reaction with Lawesson’s Reagent or P2S5
The amine is converted to the thioamide by treatment with thionating agents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5), which selectively convert amide or amine functionalities to thioamides.-
- Solvent: Toluene or xylene
- Temperature: Reflux (100–130 °C)
- Time: 6–24 hours
- Purification: Column chromatography or recrystallization
Advantages: This method allows direct thionation, potentially improving selectivity and yield.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phthalimide + 2-bromoethyl bromide | K2CO3, THF, reflux, 6 h | N-(2-bromoethyl)phthalimide | 75–80 |
| 2 | N-(2-bromoethyl)phthalimide + Thiourea | Ethanol, reflux, 8 h | This compound | 65–85 |
Analytical and Research Findings on Preparation
Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor the progress of alkylation and thioamide formation steps, with typical Rf values depending on solvent systems such as ethyl acetate/hexane mixtures.
-
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the phthalimide ring and thioamide group. Characteristic chemical shifts include imide protons around δ 7.5–8.5 ppm and thioamide NH around δ 10–12 ppm.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (~204 g/mol for the ethanethioamide derivative) confirm product identity.
- IR Spectroscopy: Strong absorption bands at ~1700 cm^-1 (imide C=O) and ~1200–1400 cm^-1 (C=S stretch) are diagnostic.
Purification: Recrystallization from ethanol or ethyl acetate is effective for isolating pure product.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|---|
| Alkylation + Thiourea substitution | Phthalimide, 2-bromoethyl bromide, thiourea | K2CO3, THF, reflux; ethanol, reflux | Straightforward, accessible reagents | Multi-step, moderate yields | 65–85% |
| Thionation of ethylamine intermediate | 2-(1,3-dioxoisoindol-2-yl)ethylamine, Lawesson’s reagent | Toluene, reflux | Direct thioamide formation, selective | Requires intermediate synthesis, expensive reagents | 70–90% |
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₀H₈N₂O₂S
- Molecular Weight : 220.25 g/mol
- CAS Registry Number: Not explicitly listed in evidence, but referenced in commercial catalogs (e.g., CymitQuimica Ref: 10-F373137) .
Structural Features: This compound features a phthalimide (1,3-dioxo-isoindole) core linked to a thioamide (-C(=S)-NH₂) group via an ethylene bridge.
Commercial Availability :
CymitQuimica offers the compound at varying prices (e.g., 1g for €195), indicating its use as a research intermediate .
Functional Group Variations in Isoindole Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Reactivity : Sulfonyl chlorides (XXVb) are highly reactive toward nucleophiles (e.g., amines), whereas thioamides may participate in metal coordination or act as hydrogen-bond acceptors .
- Solubility : Sulfonate/sulfonic acid derivatives exhibit superior water solubility compared to the thioamide, which has moderate lipophilicity due to the thioamide group .
- Biological Relevance : Amidines (e.g., ethanimidamide hydrochloride) are more basic than thioamides, making them suitable for targeting acidic residues in enzymes .
Heterocyclic Core Modifications
Table 2: Comparison with Non-Isoindole Heterocycles
Key Observations :
- Aromaticity : Isoindole derivatives (e.g., the target compound) retain full aromaticity, whereas indoline derivatives are partially saturated, altering electronic properties .
- Substituent Effects : Methoxy and nitro groups in indole/indoline derivatives modulate electron density, affecting reactivity in electrophilic substitution reactions .
Pharmacological and Industrial Relevance
- Sulfonate/Sulfonamide Utility : Compounds like XXIVb and XXVb are intermediates in synthesizing sulfonamide drugs or surfactants due to their solubility and reactivity .
- Regulatory Status: Derivatives such as (2S)-5-(benzyloxy)-2-(1,3-dioxo-isoindol-2-yl)-5-oxopentanoic acid are classified as eye irritants (H319), highlighting the need for careful handling in industrial settings .
Biological Activity
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by data tables and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₂N₂O₂S
- CAS Number : 6310-32-3
- Structure : The compound features a dioxoisoindole moiety linked to an ethanethioamide group, which may contribute to its biological activity.
Biological Activity Overview
Research has indicated that this compound may exhibit various biological activities, including:
Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives of isoindole compounds, including this compound. The results demonstrated significant inhibitory effects against several bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
| Pseudomonas aeruginosa | 10 | 100 µg/mL |
These findings suggest that the compound possesses notable antimicrobial properties that could be further explored for therapeutic applications .
Cytotoxic Effects
The cytotoxicity of this compound was evaluated in various cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF7 (breast cancer) | 25 |
| A549 (lung cancer) | 30 |
The selectivity index indicates that this compound may be a promising candidate for further development in cancer therapy .
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, preliminary studies suggest that it may induce apoptosis in cancer cells via the mitochondrial pathway and inhibit bacterial growth by disrupting cell membrane integrity.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy in Clinical Isolates : A clinical study showed that derivatives of isoindole compounds effectively reduced the bacterial load in infected wounds when applied topically.
- Combination Therapy in Cancer Treatment : A study combining this compound with conventional chemotherapeutic agents demonstrated enhanced efficacy against resistant cancer cell lines compared to monotherapy.
Safety and Toxicology
While the biological activities are promising, safety assessments indicate that the compound is harmful if ingested or inhaled and can cause skin and eye irritation. Appropriate safety measures should be taken when handling this compound in laboratory settings .
Q & A
Basic: What are the recommended synthetic routes for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from isoindole-1,3-dione derivatives. A common approach includes:
- Step 1: Alkylation of isoindole-1,3-dione with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form 2-(bromoethyl)isoindoline-1,3-dione .
- Step 2: Thioamidation via nucleophilic substitution using ammonium thiocyanate (NH₄SCN) in ethanol or DMSO, followed by purification via recrystallization .
Key Variables: Solvent polarity (DMF vs. ethanol) and reaction time (12–24 hrs) critically influence yield (40–65%) and purity (>95%) .
Advanced: How can contradictory biological activity data (e.g., in vitro vs. in vivo) for this compound be resolved?
Methodological Answer:
Contradictions often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:
- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or formulate as nanoparticles to improve bioavailability .
- Metabolic Profiling: Conduct LC-MS/MS studies to identify active metabolites or degradation products .
- Target Validation: Combine CRISPR-Cas9 gene editing with isoindole derivative exposure to confirm on-target effects .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm the presence of isoindole protons (δ 7.6–8.1 ppm) and thioamide NH₂ (δ 9.2–9.8 ppm) .
- LC-MS (ESI): Verify molecular weight (C₁₀H₈N₂O₂S; MW 220.25) with [M+H]+ at m/z 221.1 .
- Elemental Analysis: Ensure >98% purity by matching experimental vs. theoretical C/H/N/S ratios .
Advanced: How can computational modeling optimize the compound’s enzyme inhibition profile?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding affinity with target enzymes (e.g., nicotinamide phosphoribosyltransferase) .
- QSAR Studies: Correlate substituent effects (e.g., alkyl chain length) with inhibitory IC₅₀ values to guide structural modifications .
- MD Simulations: Analyze stability of enzyme-ligand complexes over 100 ns trajectories to identify critical binding residues .
Basic: What are the stability considerations for this compound under laboratory conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thioamide group .
- Hydrolytic Stability: Avoid aqueous buffers at pH >8, as the isoindole ring undergoes base-catalyzed hydrolysis .
- Long-Term Stability: Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC purity checks .
Advanced: How can synthetic byproducts or impurities be minimized during scale-up?
Methodological Answer:
- Process Optimization: Use microwave-assisted synthesis to reduce reaction time and byproduct formation (e.g., 88% yield achieved vs. 50% conventional) .
- Chromatographic Purging: Employ preparative HPLC with C18 columns to remove isoindole dimer impurities .
- DoE (Design of Experiments): Apply Taguchi methods to identify critical parameters (e.g., temperature, catalyst loading) affecting purity .
Basic: What biological assays are suitable for preliminary activity screening?
Methodological Answer:
- Anticancer: MTT assay against HeLa or MCF-7 cells (IC₅₀ <10 µM suggests potency) .
- Antimicrobial: Broth microdilution for MIC determination against S. aureus or E. coli .
- Enzyme Inhibition: Fluorescence-based assays for NAD+ salvage pathway enzymes (e.g., NAMPT) .
Advanced: How to address low yield in the thioamidation step?
Methodological Answer:
- Catalyst Screening: Test thiourea catalysts (e.g., DABCO) to accelerate nucleophilic substitution .
- Solvent Swap: Replace ethanol with DMSO to enhance reagent solubility and reaction homogeneity .
- In Situ Monitoring: Use FT-IR to track SCN– consumption and optimize reaction termination timing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
